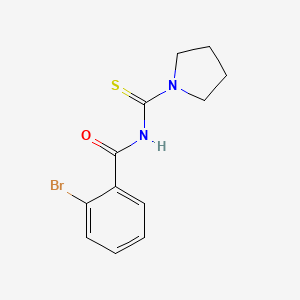

![molecular formula C17H32N4O3S B5567863 N-{1-[(4-甲基哌啶-1-基)磺酰基]氮杂环-3-基}吡咯烷-1-甲酰胺](/img/structure/B5567863.png)

N-{1-[(4-甲基哌啶-1-基)磺酰基]氮杂环-3-基}吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

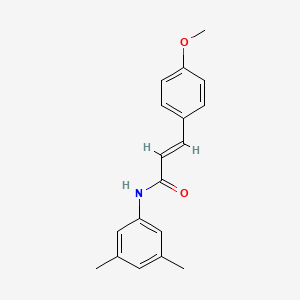

The compound N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide belongs to a class of organic compounds known for their diverse biological activities and potential pharmaceutical applications. These compounds often feature complex heterocyclic frameworks, sulfonyl groups, and amide functionalities, contributing to their chemical versatility and interaction with biological targets.

Synthesis Analysis

Synthetic approaches to compounds like N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide typically involve multi-step reactions, including the formation of the piperidine and pyrrolidine rings, introduction of the sulfonyl group, and subsequent coupling reactions. For instance, the synthesis of similar sulfonyl-containing heterocycles has been reported through solid-phase synthesis, highlighting the use of solid supports to facilitate complex synthetic sequences (Králová et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can impact their chemical reactivity and biological activity. X-ray crystallography and computational methods like AM1 molecular orbital calculations are often employed to study the conformation and structural features of these molecules (Banerjee et al., 2002).

科学研究应用

合成和化学性质

硫氮化学研究探索了硫氮化合物的合成和性质,包括亚磺酰胺、亚磺酰亚胺(N-亚磺酰亚胺)和 N-磺酰氧代氮杂环丁烷。这些化合物是许多生物活性化合物中碳氮立体中心的非对称构成的关键中间体。亚磺酰亚胺衍生的手性构筑块为氮杂环(如氮杂环丙烷、2H-氮杂环丙烯、吡咯烷和哌啶)提供了有效的途径 (戴维斯, 2006)。

催化中的应用

类似于 N-{1-[(4-甲基哌啶-1-基)磺酰基]氮杂环-3-基}吡咯烷-1-甲酰胺结构的酰胺配体使得 (杂)芳基卤化物与亚磺酸盐的铜催化偶联成为可能。这一发展标志着催化领域的重大进步,它允许 (杂)芳基氯化物和 NaSO2Me 的金属催化偶联,产生药学上重要的 (杂)芳基甲基亚磺酰基 (马等人,2017)。

聚合物科学

在聚合物科学中,磺酰胺部分和相关结构被纳入聚合物中,以探索它们的热稳定性、溶解性和在高性能材料中的潜在应用。例如,带有硫脲和悬垂 4-吡啶甲酰亚氨基基团的芳香聚酰胺在各种溶剂中表现出优异的溶解性和明显更高的热稳定性,表明其在高性能应用中的潜力 (拉维库马尔和萨拉瓦南,2012)。

亲电芳环化环化

用酰化剂或磺酰化剂处理 N-烯基吡啶甲酰胺已显示出进行芳环化环化,导致形成螺环二氢吡啶。这个过程突出了吡啶甲酰胺的反应性和它们在合成具有药物样特征的复杂杂环结构中的潜力 (森奇辛等人,2013)。

属性

IUPAC Name |

N-[1-(4-methylpiperidin-1-yl)sulfonylazepan-3-yl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O3S/c1-15-7-12-20(13-8-15)25(23,24)21-11-3-2-6-16(14-21)18-17(22)19-9-4-5-10-19/h15-16H,2-14H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCWIFQGWQBKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)N2CCCCC(C2)NC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)